molecular formula C10H8N2O2 B14809530 5-Cyclopropoxy-6-formylnicotinonitrile

5-Cyclopropoxy-6-formylnicotinonitrile

Cat. No.: B14809530
M. Wt: 188.18 g/mol
InChI Key: BUANZZIPJIDPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-6-formylnicotinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 5-position and a formyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-formylnicotinonitrile typically involves the cyclopropanation of a suitable precursor followed by formylation. One common method involves the reaction of 5-cyclopropoxy-6-bromonicotinonitrile with a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-formylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-6-carboxynicotinonitrile.

    Reduction: 5-Cyclopropoxy-6-aminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-6-formylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-formylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-2-formylnicotinonitrile: Similar structure but with the formyl group at the 2-position.

    5-Cyclopropoxy-6-isopropylnicotinonitrile: Similar structure but with an isopropyl group instead of a formyl group.

Uniqueness

5-Cyclopropoxy-6-formylnicotinonitrile is unique due to the specific positioning of the cyclopropoxy and formyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-cyclopropyloxy-6-formylpyridine-3-carbonitrile

InChI

InChI=1S/C10H8N2O2/c11-4-7-3-10(14-8-1-2-8)9(6-13)12-5-7/h3,5-6,8H,1-2H2

InChI Key

BUANZZIPJIDPKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C#N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.